molecular formula C16H14F3N3O3S B1674484 Lansoprazole Sulfone CAS No. 131926-99-3

Lansoprazole Sulfone

Cat. No.: B1674484
CAS No.: 131926-99-3
M. Wt: 385.4 g/mol
InChI Key: TVMJMCGRSSSSDJ-UHFFFAOYSA-N
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Description

Lansoprazole Sulfone is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is formed through the oxidation of Lansoprazole and is known for its role in the metabolic pathway of Lansoprazole. It is primarily studied for its pharmacokinetic properties and its role in drug metabolism.

Mechanism of Action

Target of Action

Lansoprazole Sulfone, like its parent compound Lansoprazole, primarily targets the H+, K±ATPase enzyme , also known as the proton pump . This enzyme is located on the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid secretion .

Mode of Action

As a Proton Pump Inhibitor (PPI), this compound is a prodrug that requires protonation via an acidic environment to become activated . Once activated, it binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This action results in a long-term suppression of acid secretion, despite the much shorter plasma elimination half-life of the parent compound .

Biochemical Pathways

Lansoprazole is metabolized in the liver, with the formation of hydroxy lansoprazole catalyzed by CYP2C19 and the formation of this compound catalyzed by CYP3A4 . These metabolic pathways play a significant role in the drug’s pharmacokinetics and pharmacodynamics.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors. After absorption into the systemic circulation, the prodrug diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . The elimination half-life is less than 1 hour in infants and children . Lansoprazole is a racemate, and the intrinsic clearance of formation of both hydroxy lansoprazole and this compound from S-lansoprazole is higher than those from R-lansoprazole .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion. This makes it effective in promoting the healing of gastric and duodenal ulcers, and in treating gastroesophageal reflux disease, including erosive esophagitis . It has also been found to be safe and effective in infants and children .

Action Environment

The action of this compound is influenced by the environment within the stomach. The drug requires an acidic environment for activation . Additionally, the drug’s efficacy can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which plays a significant role in the drug’s metabolism .

Safety and Hazards

The safety data sheet for Lansoprazole Sulfone indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfone typically involves the oxidation of Lansoprazole. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a base such as sodium hydroxide. The general reaction pathway is as follows:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Lansoprazole Sulfone undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its formation from Lansoprazole.

    Reduction: Can be reduced back to Lansoprazole under specific conditions.

    Substitution: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Lansoprazole Sulfone has several scientific research applications:

    Pharmacokinetics: Studied for its role in the metabolism of Lansoprazole and its pharmacokinetic properties.

    Drug Metabolism: Used as a marker to study the metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.

    Biological Studies: Investigated for its effects on gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders.

    Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Lansoprazole .

Comparison with Similar Compounds

  • Omeprazole Sulfone
  • Pantoprazole Sulfone
  • Rabeprazole Sulfone
  • Esomeprazole Sulfone
  • Dexlansoprazole Sulfone

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMJMCGRSSSSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157268
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-99-3
Record name Lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is lansoprazole sulfone formed in the body?

A1: this compound is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of this compound.

Q2: Does the CYP2C19 enzyme play a role in the formation of this compound?

A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of this compound occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between this compound formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].

Q3: Do genetic variations in CYP2C19 affect this compound levels?

A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and this compound compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to this compound by CYP3A4.

Q4: Can this compound itself be further metabolized?

A4: While the research provided does not explicitly detail further metabolism of this compound, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of this compound.

Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?

A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased this compound levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of this compound [].

Q6: How are lansoprazole and its metabolites, including this compound, measured in biological samples?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, this compound, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.

Q7: What is the molecular structure of this compound?

A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for this compound, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of this compound, confirming its structure []. Researchers interested in detailed structural information on this compound can refer to these publications for further insights.

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